tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate
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Overview
Description
T-Butyl N-(4-hydroxynorbornan-1-yl)carbamate, also known as norbornene-2-carboxylic acid ester or Fmoc-norbornene, is a molecule frequently used in organic chemistry for a variety of applications. It has a CAS Number of 2231676-44-9 and a molecular weight of 227.3 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (4-hydroxybicyclo [2.2.1]heptan-1-yl)carbamate . The Inchi Code is 1S/C12H21NO3/c1-10(2,3)16-9(14)13-11-4-6-12(15,8-11)7-5-11/h15H,4-8H2,1-3H3,(H,13,14) . This indicates that the molecule contains a bicyclic heptane structure with a hydroxy group at the 4-position, and a carbamate group attached to it.Physical and Chemical Properties Analysis
T-Butyl N-(4-hydroxynorbornan-1-yl)carbamate is a solid at room temperature . It has a molecular weight of 227.3 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Intermediates
t-Butyl N-(4-hydroxynorbornan-1-yl)carbamate, although not directly mentioned in available literature, is structurally related to various t-butyl carbamate compounds that serve as key intermediates in the synthesis of complex molecules. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is synthesized from L-Serine and utilized as an intermediate for natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines (Tang et al., 2014). Similarly, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in the field of nucleic acid chemistry (Ober et al., 2004).
Drug Development
Compounds structurally related to t-Butyl N-(4-hydroxynorbornan-1-yl)carbamate are frequently used as intermediates in drug development. For example, tert-butyl carbamates have been synthesized from N-benzyl, N-trityl, and N-diphenylmethyl precursors using polymethylhydrosiloxane, highlighting their utility in organic synthesis and pharmaceuticals (Chandrasekhar et al., 2003). Furthermore, t-butyl N,N-dibromocarbamate has been identified as a new reagent for aminobromination of terminal alkenes, which could have implications for synthesizing pharmacologically active compounds (Klepacz & Zwierzak, 2001).
Materials Science
In the realm of materials science, t-butyl carbamates of cellulose derivatives have been synthesized and studied for their gas permeation properties, suggesting potential applications in gas separation technologies (Khan et al., 2008). This research indicates that t-butyl carbamate derivatives could be useful in developing new materials with specific permeability characteristics.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-11-4-6-12(15,8-11)7-5-11/h15H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEBRQOBRHLNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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